



Commercial Availability and Research Applications of 8-Hydroxymethyl guanosine

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Compound of Interest

Compound Name: 8-Hydroxymethyl guanosine

Cat. No.: B12393165

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For researchers and professionals in drug development, **8-Hydroxymethyl guanosine** stands as a significant guanosine analog with demonstrated immunostimulatory properties. This nucleoside analog has been identified as an agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by ligands like **8-Hydroxymethyl guanosine** can trigger a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby eliciting antiviral and other immune responses.[1] This makes it a compound of interest for investigations into infectious diseases, cancer immunotherapy, and autoimmune disorders.

Commercial Suppliers

Several commercial suppliers offer **8-Hydroxymethyl guanosine** for research purposes. The following table summarizes the available information from a selection of these suppliers to aid in procurement decisions.



Supplier	Catalog Number	CAS Number	Purity	Available Quantitie s	Price (USD)	Notes
MedchemE xpress	HY-152430	54898-41- 8	>98%	1 mg, 5 mg, 10 mg	\$420 (1mg), \$1050 (5mg), \$1700 (10mg)	Research use only.
CDMO	CDMO548 98418	54898-41- 8	Not specified	Not specified	Not specified	
ABI Chem	AC- 2022081	54898-41- 8	Not specified	Not specified	Not specified	
InvivoChe m	V55447	54898-41- 8	Not specified	Not specified	Not specified	Listed as a guanosine analog.

Application Notes

8-Hydroxymethyl guanosine is primarily utilized in immunology and virology research due to its specific activation of TLR7. Key applications include:

- Immunostimulation: As a TLR7 agonist, it can be used to stimulate immune cells in vitro and in vivo to study the downstream effects of TLR7 activation, such as cytokine and chemokine production.
- Antiviral Research: By inducing type I interferons, 8-Hydroxymethyl guanosine can be employed in studies investigating antiviral immune responses against various pathogens.[1]
- Adjuvant Development: Its immunostimulatory properties make it a candidate for investigation as a vaccine adjuvant to enhance the immune response to co-administered antigens.



 Drug Discovery: The compound can serve as a reference or starting point for the development of novel small molecule immunomodulators targeting TLR7.

Experimental Protocols

The following are detailed protocols for key experiments involving **8-Hydroxymethyl guanosine**, adapted from methodologies used for similar guanosine analogs that act on TLR7. [2]

In Vitro Stimulation of Immune Cells

This protocol describes the stimulation of murine bone marrow-derived dendritic cells (BM-pDCs) with **8-Hydroxymethyl guanosine** to measure cytokine production.

Materials:

- 8-Hydroxymethyl guanosine
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 μM 2-mercaptoethanol)
- Flt3L (for BM-pDC differentiation)
- 96-well cell culture plates
- ELISA kits for mouse IFN-α and TNF-α
- Bone marrow cells isolated from mice

Procedure:

- Differentiation of BM-pDCs: Culture bone marrow cells in complete RPMI 1640 medium supplemented with 100 ng/mL Flt3L for 7-9 days to differentiate them into pDCs.
- Cell Seeding: Plate the differentiated BM-pDCs in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 μL of complete RPMI 1640 medium.



- Stimulation: Prepare a stock solution of 8-Hydroxymethyl guanosine in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations (e.g., 1, 10, 100 μM). Add 100 μL of the diluted compound to the wells. For a negative control, add medium with the same concentration of the solvent.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant.
 Measure the concentration of IFN-α and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

TLR7 Activation Reporter Assay

This protocol outlines a method to confirm that the immunostimulatory activity of **8-Hydroxymethyl guanosine** is mediated through TLR7 using a reporter cell line.

Materials:

- HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP)
- 8-Hydroxymethyl guanosine
- Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic)
- 96-well cell culture plates
- SEAP detection reagent

Procedure:

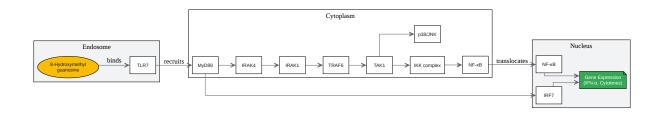
- Cell Seeding: Plate the HEK293-hTLR7 reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 μL of complete DMEM medium.
- Stimulation: Prepare serial dilutions of **8-Hydroxymethyl guanosine** in culture medium. Add 100 μL of the diluted compound to the wells. Use a known TLR7 agonist as a positive control and medium with solvent as a negative control.



- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Reporter Gene Assay: After incubation, collect the cell culture supernatant. Measure the SEAP activity in the supernatant using a suitable detection reagent according to the manufacturer's protocol. The signal intensity will be proportional to the level of NF-κB activation.

Signaling Pathway and Experimental Workflow

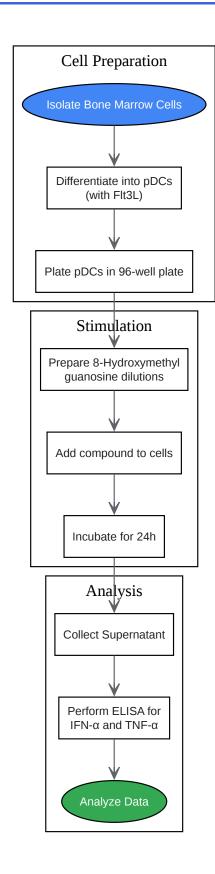
To visualize the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.



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Caption: TLR7 Signaling Pathway activated by **8-Hydroxymethyl guanosine**.





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Caption: Workflow for in vitro stimulation of pDCs with 8-Hydroxymethyl guanosine.



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References

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